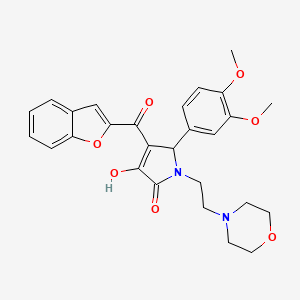![molecular formula C17H26NO3+ B11583409 4-Methyl-4-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}morpholin-4-ium](/img/structure/B11583409.png)
4-Methyl-4-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}morpholin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}morpholin-4-ium is a complex organic compound characterized by its morpholine core substituted with a 4-methyl group and a 2-oxoethyl group linked to a 4-methylphenylpropoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}morpholin-4-ium typically involves multiple steps:
-
Formation of the 4-Methylphenylpropoxy Intermediate
Starting Materials: 4-Methylphenol and 3-Bromopropane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product: 4-Methylphenylpropoxy.
-
Synthesis of the 2-Oxoethyl Intermediate
Starting Materials: Ethyl chloroacetate and morpholine.
Reaction Conditions: The reaction is conducted under reflux in ethanol with a catalytic amount of sodium ethoxide.
Product: 2-Oxoethyl morpholine.
-
Coupling Reaction
Starting Materials: 4-Methylphenylpropoxy and 2-Oxoethyl morpholine.
Reaction Conditions: The coupling is performed in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) in dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically conducted in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the morpholine ring or the phenylpropoxy moiety.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduced forms of the oxoethyl group or the aromatic ring.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Conducted in polar aprotic solvents under mild heating.
Products: Substituted derivatives at the phenyl or morpholine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in the study of receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its ability to inhibit the growth of various microorganisms.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Sensors: Incorporated into sensors for the detection of specific analytes.
Wirkmechanismus
The mechanism by which 4-Methyl-4-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}morpholin-4-ium exerts its effects depends on its application:
Enzyme Inhibition: It may mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenmetrazine: A phenylmorpholine derivative with stimulant properties.
4-Methylmorpholine: A simpler morpholine derivative used in organic synthesis.
Uniqueness
4-Methyl-4-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}morpholin-4-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a phenylpropoxy moiety and an oxoethyl group makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C17H26NO3+ |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)propyl 2-(4-methylmorpholin-4-ium-4-yl)acetate |
InChI |
InChI=1S/C17H26NO3/c1-15-5-7-16(8-6-15)4-3-11-21-17(19)14-18(2)9-12-20-13-10-18/h5-8H,3-4,9-14H2,1-2H3/q+1 |
InChI-Schlüssel |
BCMLECYCHMSJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCCOC(=O)C[N+]2(CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole](/img/structure/B11583332.png)
![2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583335.png)
![(5Z)-5-(4-methylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583338.png)
![2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11583346.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]pyridine-2-carboximidamide](/img/structure/B11583348.png)
![azepan-1-yl[6-(3-bromo-4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11583358.png)
![2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583364.png)
![(2E)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11583372.png)
![N-(2,4-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11583378.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583393.png)
![1-{3-Amino-4-(4-chlorophenyl)-2-[(4-fluorophenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B11583397.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583402.png)
![ethyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583406.png)
